molecular formula C24H23N5O4 B14100424 3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14100424
M. Wt: 445.5 g/mol
InChI Key: QVQIQLGZWANYJF-UHFFFAOYSA-N
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Description

3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline-2,4-dione core, which is known for its biological activity, and a pyrazole moiety, which is often associated with anti-inflammatory and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This is usually achieved by reacting a hydrazine derivative with an appropriate β-diketone under acidic or basic conditions.

    Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Formation of the Quinazoline-2,4-dione Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a carbonyl compound under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The pyrazole moiety is known to inhibit certain enzymes, while the quinazoline-2,4-dione core can interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(3-phenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Lacks the methoxy group, which may affect its biological activity.

    3-(1-(3-(4-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Has a methoxy group at a different position, potentially altering its interaction with molecular targets.

Uniqueness

The presence of the methoxy group in 3-(1-(3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a key feature that distinguishes it from similar compounds. This functional group can enhance its solubility and bioavailability, making it a more effective candidate for drug development.

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

3-[1-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H23N5O4/c1-33-17-6-4-5-15(13-17)21-19(14-25-27-21)22(30)28-11-9-16(10-12-28)29-23(31)18-7-2-3-8-20(18)26-24(29)32/h2-8,13-14,16H,9-12H2,1H3,(H,25,27)(H,26,32)

InChI Key

QVQIQLGZWANYJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O

Origin of Product

United States

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